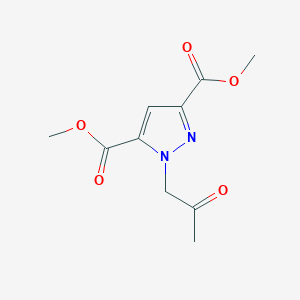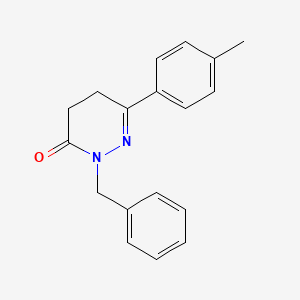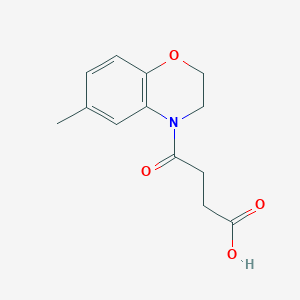![molecular formula C14H13F3N2O3 B7879507 2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid](/img/structure/B7879507.png)
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6,7-dimethylquinoxaline: A derivative with similar substituents but lacking the trifluoromethyl group.
3-(trifluoromethyl)quinoxaline: A derivative with the trifluoromethyl group but lacking the dimethyl substituents.
Uniqueness
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1(2H)-yl]propanoic acid is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
2-[6,7-dimethyl-2-oxo-3-(trifluoromethyl)quinoxalin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-6-4-9-10(5-7(6)2)19(8(3)13(21)22)12(20)11(18-9)14(15,16)17/h4-5,8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSTJKZWXWXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C(F)(F)F)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid](/img/structure/B7879425.png)
![4-Piperidinoisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B7879436.png)
![ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate](/img/structure/B7879442.png)
![1-[5-(4-cyclohexylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7879447.png)
![12-ethyl-4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione](/img/structure/B7879455.png)

![4-({[3-(4-fluorobenzyl)-3H-imidazo[4,5-c]pyridin-2-yl]thio}methyl)benzoic acid](/img/structure/B7879465.png)
![1-{[(4-Ethoxyphenyl)(ethyl)amino]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879468.png)
![[6-(2-fluorobenzyl)-5,7-dimethyl-1-oxo-1,6-dihydro-2H-pyrrolo[3,4-d]pyridazin-2-yl]acetic acid](/img/structure/B7879474.png)
![2-[3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]propanoic acid](/img/structure/B7879490.png)
![methyl [3,4-dimethyl-2-(4-methylphenyl)-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetate](/img/structure/B7879496.png)


![methyl [5-(2-methylbenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetate](/img/structure/B7879519.png)
